![molecular formula C16H17N5O4S2 B2579985 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 894038-41-6](/img/structure/B2579985.png)
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Compounds containing thiadiazole and carboxamide groups have been synthesized for exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the antimicrobial potential of 1,3,4-thiadiazole derivatives, emphasizing their widespread interest due to diverse biological activities (Ameen & Qasir, 2017).
Antioxidant Activity : The antioxidant potential of compounds containing the pyrrolidine and carboxamide groups has been demonstrated. For example, novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed potent antioxidant activities, with some compounds exhibiting higher activity than known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer and Antimicrobial Properties : Compounds integrating thiadiazole and carboxamide functionalities have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives have shown high efficiency in vitro against Ehrlich ascites carcinoma cell lines, as well as antimicrobial activity against various pathogenic bacteria and fungi (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Mechanism of Action
Target of Action
This allows them to inhibit replication of both bacterial and cancer cells .
Mode of Action
Therefore, they might interact with DNA replication processes .
Biochemical Pathways
Given their potential to disrupt dna replication, they might affect cell cycle regulation and apoptosis .
Result of Action
As potential anticancer agents, 1,3,4-thiadiazole derivatives might induce cell death or inhibit cell proliferation .
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S2/c1-25-11-5-3-2-4-10(11)21-7-9(6-13(21)23)14(24)18-15-19-20-16(27-15)26-8-12(17)22/h2-5,9H,6-8H2,1H3,(H2,17,22)(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYWCCVVLKEOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
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